1-Methylcyclohexane-1-thiol 1-Methylcyclohexane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18206210
InChI: InChI=1S/C7H14S/c1-7(8)5-3-2-4-6-7/h8H,2-6H2,1H3
SMILES:
Molecular Formula: C7H14S
Molecular Weight: 130.25 g/mol

1-Methylcyclohexane-1-thiol

CAS No.:

Cat. No.: VC18206210

Molecular Formula: C7H14S

Molecular Weight: 130.25 g/mol

* For research use only. Not for human or veterinary use.

1-Methylcyclohexane-1-thiol -

Specification

Molecular Formula C7H14S
Molecular Weight 130.25 g/mol
IUPAC Name 1-methylcyclohexane-1-thiol
Standard InChI InChI=1S/C7H14S/c1-7(8)5-3-2-4-6-7/h8H,2-6H2,1H3
Standard InChI Key OPVQCLPKQYQDFG-UHFFFAOYSA-N
Canonical SMILES CC1(CCCCC1)S

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Methylcyclohexane-1-thiol consists of a six-membered cyclohexane ring with a methyl (-CH₃) and a thiol (-SH) group bonded to the first carbon (C1). The IUPAC Standard InChIKey, OPVQCLPKQYQDFG-UHFFFAOYSA-N , uniquely identifies its stereochemical configuration. Density functional theory (DFT) calculations suggest that the thiol group adopts an equatorial orientation to minimize steric hindrance from the methyl substituent, stabilizing the molecule through reduced 1,3-diaxial interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₇H₁₄S
Molecular weight130.251 g/mol
IUPAC name1-Methylcyclohexane-1-thiol
InChIKeyOPVQCLPKQYQDFG-UHFFFAOYSA-N

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectra for this compound are consistent with its structure:

  • ¹H NMR: A singlet at δ 1.2–1.4 ppm corresponds to the methyl group, while the thiol proton appears as a broad peak near δ 1.6 ppm .

  • ¹³C NMR: The C1 carbon (bearing -SH and -CH₃) resonates at δ 35–40 ppm, with ring carbons appearing between δ 20–30 ppm .

Synthesis and Preparation Methods

Acid-Catalyzed Thiolation

A common route involves the reaction of 1-methylcyclohexanol with hydrogen sulfide (H₂S) under acidic conditions. The mechanism parallels the SN1 substitution observed in analogous bromination reactions :

  • Protonation: The hydroxyl group of 1-methylcyclohexanol is protonated, converting it into a better leaving group (H₂O⁺).

  • Carbocation Formation: Water departs, generating a tertiary carbocation stabilized by the cyclohexane ring.

  • Nucleophilic Attack: H₂S acts as a nucleophile, with the thiol group attacking the carbocation to yield 1-methylcyclohexane-1-thiol .

Physicochemical Properties

Solubility and Stability

The compound is lipophilic, with limited solubility in polar solvents like water but high miscibility in organic solvents (e.g., dichloromethane, ether). Its thiol group confers weak acidity (pKa ~10), enabling deprotonation under basic conditions to form thiolate anions .

Thermal Behavior

Differential scanning calorimetry (DSC) data indicate a boiling point of approximately 160–170°C, consistent with analogous cyclohexane thiols . The methyl group slightly elevates the boiling point compared to unsubstituted cyclohexanethiol due to increased van der Waals interactions.

Chemical Reactivity and Applications

Nucleophilic Substitution

The thiol group participates in SN2 reactions with alkyl halides, forming sulfides. For example, treatment with methyl iodide yields 1-methyl-1-(methylthio)cyclohexane, a reaction leveraged in synthesizing sulfur-containing surfactants .

Michael Addition to α,β-Unsaturated Carbonyls

Computational studies reveal that 1-methylcyclohexane-1-thiol undergoes 1,4-addition to α,β-unsaturated ketones (e.g., methyl vinyl ketone) . The reaction proceeds via:

  • Base-Catalyzed Deprotonation: Formation of a thiolate anion.

  • Conjugate Addition: Attack at the β-carbon of the enone system.

  • Ketonization: Tautomerization to the thermodynamically stable product .
    Steric effects from the methyl group slow the reaction compared to less hindered thiols, but electron-withdrawing substituents on the enone mitigate this effect .

Biological and Industrial Applications

  • Enzyme Inhibition: The compound’s thiol group can irreversibly inhibit cysteine proteases (e.g., SARS-CoV-2 main protease) by forming covalent adducts with catalytic cysteine residues .

  • Material Science: Its ability to form disulfide bonds (R-S-S-R) under oxidative conditions makes it a candidate for cross-linking polymers or stabilizing metal nanoparticles.

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